molecular formula C14H11BrF2O2 B8130262 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene

5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene

Cat. No.: B8130262
M. Wt: 329.14 g/mol
InChI Key: FLTXMRGRKIQNLM-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene typically involves the following steps:

    Etherification: The methoxybenzyloxy group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl alcohol and a suitable leaving group like a halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOH, KOH, NH3

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amines, thiols

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-difluoro-2-(4-methoxyphenoxy)-benzene
  • 5-Bromo-1,3-difluoro-2-(4-methoxyphenyl)-benzene
  • 5-Bromo-1,3-difluoro-2-(4-methoxybenzyl)-benzene

Uniqueness

5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of bromine, fluorine, and methoxybenzyloxy groups can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-[(4-methoxyphenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O2/c1-18-11-4-2-9(3-5-11)8-19-14-12(16)6-10(15)7-13(14)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTXMRGRKIQNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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